(2E)-2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound characterized by the presence of a bromophenyl group, a methoxy-nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the methoxy-nitrophenyl group: This can be done through nitration followed by methoxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
(2E)-2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Triple-bonded compounds: Such as acetylene and cyanogen, which have strong triple bonds.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4/c1-26-16-6-8-18(19(11-16)23(24)25)20-9-7-17(27-20)10-14(12-22)13-2-4-15(21)5-3-13/h2-11H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPAXKJSPCDBO-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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